molecular formula C6H12ClNO B3326218 6-Chlor-hexansaeure-amid CAS No. 2403-63-6

6-Chlor-hexansaeure-amid

Cat. No.: B3326218
CAS No.: 2403-63-6
M. Wt: 149.62 g/mol
InChI Key: YQMDXWJKIFPPEN-UHFFFAOYSA-N
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Description

6-Chlor-hexansaeure-amid, also known as 6-Chlorohexanamide, is a chemical compound with the molecular formula C6H12ClNO and a molecular weight of 149.62 .


Synthesis Analysis

The synthesis of amides like this compound can be achieved through various methods. One efficient method involves the reaction of esters with alkali metal amidoboranes . Another approach involves the use of electrochemical tools to generate strong nucleophiles from amine substrates . These nucleophiles then react with acid anhydrides to generate amides .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered carbon chain with a chlorine atom attached to one of the carbons and an amide group attached to another . The amide group is planar, with the carbon, oxygen, nitrogen, and the first atom of each of the R groups on carbon and nitrogen lying in the same plane .


Chemical Reactions Analysis

Amides like this compound can undergo various chemical reactions. For instance, they can be prepared by reacting an acid anhydride with an amine . They can also undergo hydrolysis and reduction .

Mechanism of Action

The mechanism of action of amides is complex and depends on the specific context. For instance, in the context of organic reactions, the formation of the amide bonds is one of the most important reactions .

Future Directions

While specific future directions for 6-Chlor-hexansaeure-amid are not available, the field of polymer colloids, which includes compounds like amides, continues to evolve rapidly with advances in our understanding of the mechanism and kinetics of the emulsion polymerization process as well as the stability of polymer colloids .

Properties

IUPAC Name

6-chlorohexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO/c7-5-3-1-2-4-6(8)9/h1-5H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMDXWJKIFPPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)N)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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